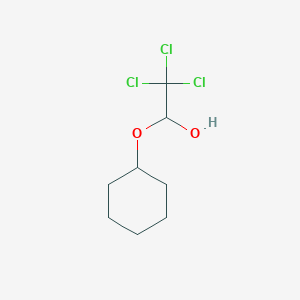
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol is an organic compound characterized by the presence of a trichloromethyl group and a cyclohexyloxy group attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol typically involves the reaction of trichloroacetaldehyde (chloral) with cyclohexanol under acidic conditions. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trichloroacetone or related carbonyl compounds.
Reduction: Formation of dichloromethyl or monochloromethyl derivatives.
Substitution: Formation of chloro, bromo, or other substituted derivatives.
Applications De Recherche Scientifique
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethanol: Similar structure but lacks the cyclohexyloxy group.
2,2,2-Trichloro-1-ethoxyethanol: Contains an ethoxy group instead of a cyclohexyloxy group.
Chloral Hydrate: Contains a trichloromethyl group but lacks the hydroxyl and cyclohexyloxy groups.
Uniqueness
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol is unique due to the presence of both the trichloromethyl and cyclohexyloxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
41105-68-4 |
|---|---|
Formule moléculaire |
C8H13Cl3O2 |
Poids moléculaire |
247.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-cyclohexyloxyethanol |
InChI |
InChI=1S/C8H13Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6-7,12H,1-5H2 |
Clé InChI |
UDLSYDBZVUNVAI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)


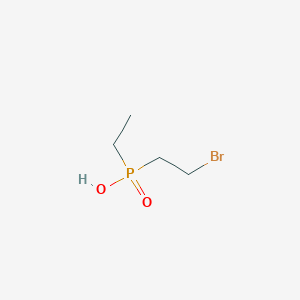
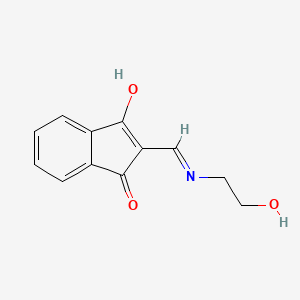
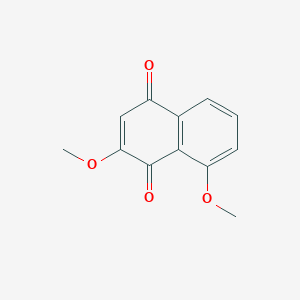
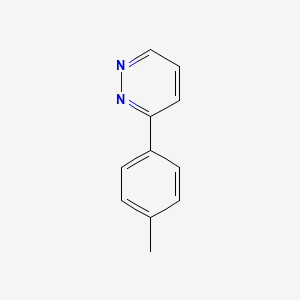

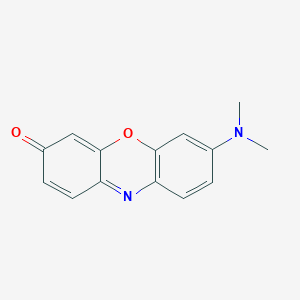

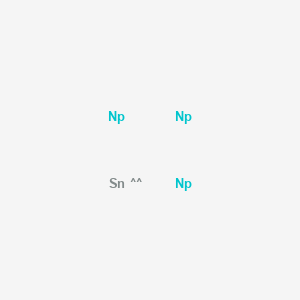

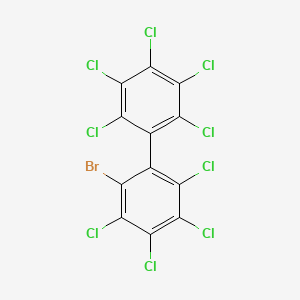
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
